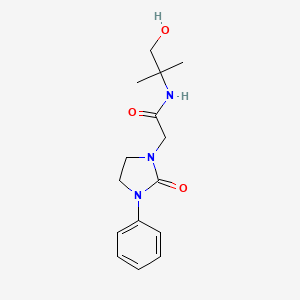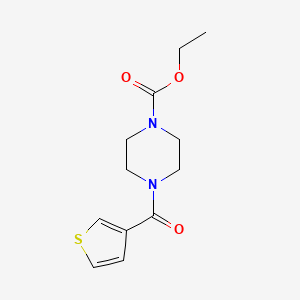![molecular formula C13H19NO4S B6586403 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1257547-60-6](/img/structure/B6586403.png)
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide, also referred to as N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide, is a synthetic organic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide is used in a variety of scientific research applications. It is used as a substrate for the synthesis of a variety of compounds, including polymers, resins, and other materials. It is also used as a reagent in organic synthesis, and is used to study the effects of various compounds on biological systems. In addition, it has been used in the development of pharmaceuticals, and has been used in the synthesis of drugs.
Mécanisme D'action
N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in a variety of biological processes. By inhibiting the activity of the COX-2 enzyme, N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide can potentially reduce inflammation, pain, and other symptoms associated with certain diseases.
Biochemical and Physiological Effects
N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the COX-2 enzyme, as mentioned above. It has also been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer properties. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide has several advantages when used in laboratory experiments. It is relatively stable, and does not degrade easily. It is also relatively easy to synthesize, and is relatively inexpensive to purchase. However, it can be toxic, and should be handled with care. In addition, it is not approved for use in humans, and should not be used in any experiments involving human subjects.
Orientations Futures
N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide has potential applications in the development of new drugs and treatments. In particular, it may be useful in the development of drugs that target the COX-2 enzyme, as well as drugs that target other enzymes involved in the metabolism of drugs. Additionally, it may be useful in the development of anti-cancer drugs, as well as drugs that target inflammation and pain. Finally, it may be useful for the development of materials for use in biotechnology and nanotechnology applications.
Méthodes De Synthèse
N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide can be synthesized by a two-step process. The first step involves the synthesis of a hydroxymethylcyclopropylmethyl methacrylate ester, which is accomplished by reacting 4-methoxy-2-methylbenzene-1-sulfonamide with methacrylic acid in the presence of a base catalyst. The second step involves the hydrolysis of the ester to produce the final product, N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide.
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-7-11(18-2)3-4-12(10)19(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXTVAOVWGZUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)


![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)
![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)
![1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586415.png)